molecular formula C5H7NO3 B1241020 Pyrrolidone carboxylic acid CAS No. 115621-24-4

Pyrrolidone carboxylic acid

Cat. No. B1241020
CAS RN: 115621-24-4
M. Wt: 129.11 g/mol
InChI Key: DQAKJEWZWDQURW-UHFFFAOYSA-N
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Description

Pyrrolidonecarboxylic acid is an oxoproline.

Scientific Research Applications

  • Enzymatic Formation and Role in Biological Systems : PCA is frequently reported as a constituent of biological systems. It can form from glutamine, γ-glutamyl peptides, and glutamic acid in enzymic and non-enzymic reactions. This aspect of PCA is significant in understanding various biochemical processes and enzyme functions (Connell & Hanes, 1956).

  • Inhibition of Enzymes : PCA has been identified as an inhibitor of certain enzymes. For example, it inhibits (Na+-K+) ATPase in the small intestine, impacting metabolic processes in mammalian tissues (Escobedo & Cravioto, 1973).

  • Role in Neuroprotection and Antiepileptic Actions : The pyrrolidone family, which includes PCA, has been researched for its nootropic effects, neuroprotection after stroke, and use as antiepileptic agents. The exact mechanisms of action of these compounds are still under investigation (Shorvon, 2001).

  • Post-Translational Modification of Proteins : PCA forms during a common post-translational modification of proteins. Understanding this process is crucial for insights into protein chemistry and biology (Zheng et al., 2011).

  • Applications in Cosmetic and Dermatological Products : PCA has been identified as an effective hydrating agent in cosmetic preparations. Studies suggest that products containing PCA improve the condition of dry skin (Clar & Fourtanier, 1981).

  • Biogenic Carboxylic Acids Conversion : PCA is a potential product in the conversion of biogenic carboxylic acids and ammonia, indicating its relevance in bio-based chemical synthesis (Louven et al., 2018).

  • Enzymology and Genetic Studies : Research has focused on the enzymes involved in the formation of PCA and the characterization of genes encoding these enzymes, which is vital for understanding genetic and enzymatic pathways (Awade et al., 1992).

  • Nonlinear Optical Properties : PCA has been studied for its phase matchability for second harmonic generation, indicating potential applications in optics and photonics (Boomadevi & Dhanasekaran, 2004).

properties

CAS RN

115621-24-4

Product Name

Pyrrolidone carboxylic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-oxopyrrolidine-1-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9)

InChI Key

DQAKJEWZWDQURW-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C(=O)O

Canonical SMILES

C1CC(=O)N(C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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